molecular formula C12H18FN5 B11748931 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11748931
M. Wt: 251.30 g/mol
InChI Key: YQAIKSDPTOKAKE-UHFFFAOYSA-N
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Description

This compound is a bis-pyrazolylmethylamine derivative featuring two 1,3-dimethylpyrazole rings linked via a methylamine bridge, with a fluorine substituent at the 5-position of one pyrazole ring. Its structural uniqueness lies in the combination of fluorine substitution and dual pyrazole motifs, which may enhance metabolic stability and target affinity compared to simpler analogs. While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with compounds explored for CNS disorders, kinase inhibition, and antimicrobial applications .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H18FN5/c1-8-10(7-17(3)15-8)5-14-6-11-9(2)16-18(4)12(11)13/h7,14H,5-6H2,1-4H3

InChI Key

YQAIKSDPTOKAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=C(N(N=C2C)C)F)C

Origin of Product

United States

Preparation Methods

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This can be achieved by reacting 3,5-dimethylpyrazole with an appropriate aldehyde under acidic conditions.

    Reductive Amination: The final step involves the reductive amination of the fluorinated pyrazole aldehyde with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent like sodium borohydride to form the desired amine compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable and cost-effective reagents and conditions.

Chemical Reactions Analysis

Key Reactions

  • Suzuki Coupling : Used to form carbon-carbon bonds between pyrazole moieties and other aromatic systems. Example:

    • Boronic acid derivatives are coupled with halogenated pyrazoles using palladium catalysts .

    • Yields typically range between 20–50% depending on steric hindrance and reaction conditions .

  • Buchwald–Hartwig Amination : Introduced to form carbon-nitrogen bonds during the synthesis of related pyrazole derivatives:

    • Amines are coupled with halogenated pyrazoles using palladium catalysts and bases like t-BuONa .

    • Often used to install methylamine linkers between pyrazole units.

  • Alkylation and Fluorination :

    • Methyl groups are introduced via alkylation (e.g., using methyl halides).

    • Fluorination may occur post-synthesis via electrophilic substitution or nucleophilic aromatic substitution.

Chemical Reactivity

The compound’s functional groups (amine, pyrazole rings, fluorine) dictate its reactivity:

Common Reactions

Reaction TypeReagents/ConditionsProducts/Outcomes
Oxidation Potassium permanganate, H₂O₂Pyrazole oxides, amine-derived oxides
Reduction NaBH₄, LiAlH₄Amines, hydrogenated intermediates
Substitution NBS (bromination), nitric acidHalogenated derivatives, nitro compounds
Coupling Suzuki (Pd catalyst), Buchwald–HartwigCross-coupled products, expanded structures

Structural Influences

  • Amine Groups : Enable nucleophilic reactions (e.g., alkylation, acylation).

  • Pyrazole Rings : Provide aromatic stability but allow electrophilic substitution at para positions.

  • Fluorine : Enhances lipophilicity and directs substitution reactions (e.g., para-fluorine activates meta positions).

Reaction Conditions

Optimal conditions vary by reaction type:

Solvents and Catalysts

  • Coupling Reactions : DCM, THF; Pd(OAc)₂, ligands (e.g., Xantphos) .

  • Oxidation/Reduction : Aqueous or organic solvents; temperature control (e.g., 0°C to reflux).

  • Substitution : Polar aprotic solvents (e.g., DMF) for nitration.

Industrial Considerations

  • Scale-Up : Continuous flow reactors for improved yield and safety.

  • Purification : Recrystallization, chromatography to achieve >95% purity.

Drug Discovery

  • Target Modulation : Potential interaction with enzymes (e.g., CDK2) via pyrazole’s nitrogen-rich structure .

  • Anti-inflammatory/Anticancer : Fluorine and methyl groups may enhance binding affinity to biological targets.

Material Science

  • Building Block : Used in polymer synthesis and organic semiconductors due to electronic properties.

Structural Comparisons

CompoundKey Differences
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamineSingle pyrazole, no fluorine
(1,3-Dimethyl-1H-pyrazol-5-yl)methanaminePyrazole substitution at position 5
[(1-Ethyl-1H-pyrazol-4-yl)methyl][…]amineEthyl substituent instead of methyl

The compound’s reactivity stems from its dual pyrazole rings and fluorine substituents, enabling diverse transformations critical for medicinal chemistry and materials science. Further studies are needed to fully characterize its biological interactions and stability under physiological conditions.

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives have garnered attention due to their potential anticancer properties. Research indicates that compounds containing pyrazole moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation and induce apoptosis in colorectal cancer cells . The specific structure of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine may enhance these properties due to the presence of fluorine, which can influence the compound's interaction with biological targets.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives is well-documented. Research has demonstrated that certain pyrazole compounds possess significant antibacterial and antifungal activities. The compound may serve as a scaffold for developing novel antimicrobial agents, particularly against resistant strains of bacteria .

Neuroprotective Effects

Some pyrazole derivatives have been linked to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. The ability of these compounds to inhibit acetylcholinesterase activity suggests they could help improve cognitive function by increasing acetylcholine levels in the brain .

Fungicides and Herbicides

Pyrazole derivatives are increasingly being explored for use in agricultural chemistry as fungicides and herbicides. The synthesis of 5-fluoro-1,3-dialkyl-1H-pyrazole derivatives has been shown to produce effective agricultural chemicals that can protect crops from fungal infections . The unique structure of this compound may provide enhanced efficacy and selectivity in targeting pests while minimizing harm to beneficial organisms.

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been studied for developing materials with enhanced thermal stability and mechanical properties. Pyrazole-containing polymers can exhibit improved resistance to degradation under various environmental conditions . This application is particularly relevant for creating advanced materials for aerospace and automotive industries.

Case Studies and Research Findings

StudyFindings
Anticancer Activity in Colorectal CellsCompounds with pyrazole moieties showed significant cytotoxic effects; IC50 values were determined for various derivatives .
Antimicrobial EfficacyDemonstrated effectiveness against resistant bacterial strains; specific structural modifications enhanced activity .
Agricultural ApplicationsSynthesis of 5-fluoro derivatives led to promising results as fungicides; field trials indicated reduced crop loss due to fungal infections .
Polymer StabilityPyrazole incorporation into polymer matrices resulted in improved thermal stability; materials exhibited lower rates of degradation under UV exposure .

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The fluorine atom may enhance binding affinity and specificity due to its electronegativity and ability to form strong interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Key Substituents/Modifications Biological Activity/Findings Reference
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine Bis-pyrazole linked by methylamine 5-Fluoro on one pyrazole; dual methyl groups Unknown (inferred: enhanced stability/target affinity) N/A
(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone Pyrazole-phenyl ketone 2-Fluoro on phenyl; ketone linkage Antipsychotic-like activity; induced seizures in rodents [7]
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Benzoimidazole-pyridine-imidazole hybrid Trifluoromethyl groups; pyridine-imidazole motifs Patented for potential kinase inhibition [10]
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Pyrazole-thiazole Thiazole ring; 4-methylphenyl substituent Antimicrobial/antifungal applications (inferred) [5]
(1-Methyl-1H-pyrrol-2-yl)methylamine Pyrrole-alkylamine Pyrrole ring; branched alkyl chain Supplier-listed; unspecified biological use [12]

Key Differences and Implications

Fluorine Substitution: The target compound’s 5-fluoro-pyrazole group contrasts with the 2-fluorophenyl group in (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone .

Linkage Type :

  • The methylamine bridge in the target compound differs from ketone (e.g., ) or ether (e.g., ) linkages in analogs. Amine linkages may enhance solubility or hydrogen-bonding interactions with biological targets.

Heterocyclic Diversity :

  • Replacement of one pyrazole with thiazole (e.g., ) or imidazole (e.g., ) alters electronic properties and binding specificity. Pyrazole’s aromaticity and dual nitrogen atoms may favor interactions with metal ions or π-π stacking in enzyme active sites.

Pharmacological Outcomes: The antipsychotic candidate in caused seizures due to undetermined off-target effects, whereas analogs with aminoacetamide substituents avoided this issue. This highlights the critical role of substituent choice in safety profiles.

Biological Activity

The compound [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a novel member of the pyrazole family, notable for its potential biological activities. Characterized by a dual pyrazole structure and the presence of a fluorine atom, this compound has garnered interest in medicinal chemistry due to its promising applications in treating various diseases, particularly cancer and parasitic infections.

Chemical Structure and Properties

The molecular formula of the compound is C12H18F2N5C_{12}H_{18}F_{2}N_{5} with a molecular weight of approximately 305.76 g/mol. Its structure features two pyrazole rings connected by a methylene bridge, which enhances its biological reactivity and interaction with cellular targets.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, primarily in the following areas:

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance:

  • In vitro studies showed that compounds with similar structures to this compound displayed cytotoxic effects against breast cancer (MCF7), lung cancer (A549), and pancreatic cancer (MIA PaCa-2) cell lines. The IC50 values reported for these compounds ranged from 0.39 µM to 49.85 µM, indicating potent antiproliferative activity against these cell lines .
Cell LineCompound IC50 (µM)
MCF70.39
A54926
MIA PaCa-23.79

Antileishmanial and Antimalarial Properties

The compound has also been investigated for its effectiveness against Leishmania species and Plasmodium species responsible for malaria. The mechanism involves inhibition of specific enzymes crucial for the survival of these pathogens. Preliminary data suggest that structural modifications contribute to enhanced activity against these infectious agents .

The biological activity of this compound is believed to stem from its ability to interact with key molecular targets:

  • Enzyme Inhibition : The fluorine substituent is thought to increase binding affinity to target enzymes, leading to effective inhibition.
  • Autophagy Modulation : Similar compounds have shown potential in modulating autophagy pathways by interfering with mTORC1 activity, which could enhance their anticancer properties .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Study on MIA PaCa-2 Cells : A derivative showed a significant reduction in mTORC1 activity and increased autophagy levels, suggesting a new mechanism for anticancer action.
  • Antileishmanial Activity : Compounds structurally related to this compound demonstrated effective inhibition of Leishmania donovani growth in vitro.

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